molecular formula C7H13NO2S B2582561 Ethyl (4S)-2-methyl-1,3-thiazolidine-4-carboxylate CAS No. 2503172-78-7

Ethyl (4S)-2-methyl-1,3-thiazolidine-4-carboxylate

Cat. No.: B2582561
CAS No.: 2503172-78-7
M. Wt: 175.25
InChI Key: QJUCAYHPLVZBJP-PRJDIBJQSA-N
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Description

Ethyl (4S)-2-methyl-1,3-thiazolidine-4-carboxylate is an organic compound that belongs to the thiazolidine family. Thiazolidines are heterocyclic compounds containing a five-membered ring with both sulfur and nitrogen atoms. This particular compound is characterized by its unique stereochemistry, which plays a crucial role in its chemical behavior and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (4S)-2-methyl-1,3-thiazolidine-4-carboxylate typically involves the reaction of ethyl 2-bromoacetate with (S)-2-methylthiazolidine. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction conditions usually include a solvent like dimethylformamide or tetrahydrofuran, and the reaction is conducted at a temperature range of 0°C to room temperature.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors is also common in industrial settings to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl (4S)-2-methyl-1,3-thiazolidine-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different thiazolidine derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically conducted at room temperature.

    Reduction: Lithium aluminum hydride; reactions are usually carried out in anhydrous ether or tetrahydrofuran.

    Substitution: Sodium hydride, potassium carbonate; reactions are performed in solvents like dimethylformamide or tetrahydrofuran.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various thiazolidine derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl (4S)-2-methyl-1,3-thiazolidine-4-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex thiazolidine derivatives and other heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases.

    Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of Ethyl (4S)-2-methyl-1,3-thiazolidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity. The sulfur and nitrogen atoms in the thiazolidine ring can form hydrogen bonds and other interactions with target molecules, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    Ethyl (2S,4S)-1,4-anhydro-3-deoxypentitol-2-carboxylate: A pentitol analog with similar structural features but different functional groups.

    Ethyl eicosapentaenoate: An ethyl ester of eicosapentaenoic acid with distinct biological activities.

Uniqueness

Ethyl (4S)-2-methyl-1,3-thiazolidine-4-carboxylate is unique due to its specific stereochemistry and the presence of both sulfur and nitrogen atoms in the thiazolidine ring

Properties

IUPAC Name

ethyl (4S)-2-methyl-1,3-thiazolidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2S/c1-3-10-7(9)6-4-11-5(2)8-6/h5-6,8H,3-4H2,1-2H3/t5?,6-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJUCAYHPLVZBJP-PRJDIBJQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CSC(N1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H]1CSC(N1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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